N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine -

N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine

Catalog Number: EVT-5034765
CAS Number:
Molecular Formula: C23H24N6
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-2-(2-((7-(4-(5-[2,4-Dimethylphenyl]-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4,4,9,9-tetramethyl-4,4a,9,10a-tetrahydro-s-indaceno[1,2-b:5,6-b′]dithiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-yl)malononitrile (PR)

Compound Description:

This compound, referred to as PR, serves as a base scaffold in a study exploring the nonlinear optical (NLO) properties of triarylpyrazoline derivatives []. The study investigates the structure-property relationship by introducing various substituents to the PR scaffold, aiming to enhance its NLO response for potential applications in optoelectronic devices [].

Relevance:

PR shares a core triarylpyrazoline moiety with the target compound, "N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine." Both structures feature a pyrazoline ring substituted with three aryl groups, signifying their structural similarity and potential for exhibiting similar chemical properties [].

P3

Compound Description:

P3 represents a derivative of the PR scaffold, modified to optimize its nonlinear optical (NLO) response []. Computational analysis reveals P3 exhibits the most promising NLO properties among the studied derivatives, making it a potential candidate for optoelectronic applications [].

Relevance:

While the exact structure of P3 remains undisclosed in the abstract, its derivation from the PR scaffold implies a shared triarylpyrazoline core with the target compound []. This structural similarity suggests P3 could provide valuable insights into the structure-property relationships governing the NLO activity of compounds containing the triarylpyrazoline motif, including "N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine" [].

4-Amino-N,1,3-trimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide (14)

Compound Description:

Compound 14 serves as a precursor for synthesizing various pyrazole derivatives via nonclassical Pschorr and Sandmeyer reactions []. These reactions transform the diazonium salt of 14 into structurally diverse pyrazole-containing compounds with potential biological activities [].

Relevance:

Compound 14 contains a pyrazole ring, a five-membered heterocycle with two nitrogen atoms, similar to the target compound "N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine" []. This shared heterocyclic core highlights a structural connection and suggests that understanding the reactivity and properties of compound 14 could provide insights into the target compound's chemistry [].

4,6-Dihydro-1,4,6,8-tetramethyl-3-phenyldipyrazolo[3,4-b:4′,3′-d]pyridin-5(3H)-one (16) and 4,6-Dihydro-3,4,6,8-tetramethyl-1-phenyldipyrazolo[4,3-b:4′,3′-d]pyridin-5(1H)-one (17)

Compound Description:

These compounds, identified as 16 and 17, are isomers formed unexpectedly during the synthesis of pyrazole derivatives from compound 14 []. Compound 17 demonstrates the ability to intercalate into DNA and exhibits antiproliferative activity against human cancer cells, highlighting its potential as a lead compound for anticancer drug development [].

Relevance:

Compounds 16 and 17, although structurally distinct from the target compound, belong to the pyrazole class of compounds, sharing the same five-membered heterocyclic core with two nitrogen atoms []. Studying these isomers contributes to a broader understanding of the structure-activity relationships within the pyrazole family, potentially informing the development and optimization of compounds like "N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine" [].

(3S,4S)- (or (3S,4R)-) and (3S,4R)- (or (3S,4S)-) 4-Chloro-2,4-dihydro-1′,3′,5,5′-tetramethyl-2-phenylspiro[pyrazole-3,4′(1′H)-pyrrolo[3,4-c]pyrazol]-6′(5′H)-one (18a and b)

Compound Description:

Compounds 18a and 18b represent a pair of epimers generated during the synthesis of pyrazole derivatives from compound 14 []. These epimers exhibit distinct three-dimensional arrangements of atoms around specific chiral centers, potentially influencing their biological activity and pharmacological profiles [].

Relevance:

Similar to the previous compounds, 18a and 18b, while not directly analogous to the target compound, contribute to the understanding of pyrazole chemistry due to their shared core structure []. Investigating the properties and reactivity of these epimers can aid in predicting the behavior of similar pyrazole-containing compounds like “N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine" [].

4′-Chloro-N,1,3,3′-tetramethyl-1′-phenyl-[4,5′-bi-1H-pyrazole]-5-carboxamide (19)

Compound Description:

Compound 19 is a product derived from the base-catalyzed transformation of epimers 18a and 18b []. Its formation through this reaction pathway further demonstrates the versatility of pyrazole chemistry and highlights the potential for synthesizing diverse pyrazole-containing structures [].

Relevance:

As a member of the pyrazole family, compound 19 shares the fundamental five-membered heterocycle with two nitrogen atoms present in "N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine" []. This common structural element emphasizes the value of studying compound 19's properties and reactivity to gain a deeper understanding of the broader pyrazole class and potentially inform the development of compounds with improved biological activity [].

-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one []

Compound Description:

This compound, designated as [], serves as the starting material for synthesizing a series of novel 1,3-oxazepine derivatives []. The research focuses on utilizing a [2+5] cycloaddition reaction to construct the 1,3-oxazepine ring, aiming to explore the potential biological activity of these newly synthesized compounds [].

Relevance:

Although not directly analogous in structure to "N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine," compound [] contains a pyrazolone ring system. Pyrazolones are closely related to pyrazoles, both being five-membered heterocycles containing two nitrogen atoms []. This structural similarity suggests that understanding the reactivity and properties of pyrazolones, as exemplified by compound [], could offer insights into the chemistry of the target compound and its potential derivatives [].

Imine derivatives [] and []

Compound Description:

These compounds, denoted as [] and [], represent imine derivatives synthesized from compound [] through condensation reactions with substituted benzaldehydes []. They function as key intermediates in the synthesis of the targeted 1,3-oxazepine derivatives [].

Relevance:

While not structurally identical to "N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine," compounds [] and [] incorporate a pyrazolone moiety derived from compound [] []. This structural feature links them to the broader family of pyrazole-related compounds, which includes the target compound [].

1,3-Oxazepine Derivatives [4-9]

Compound Description:

These compounds, designated as [4-9], represent a series of novel 1,3-oxazepine derivatives synthesized from imine derivatives [] and [] via a [2+5] cycloaddition reaction with various cyclic anhydrides []. The research aims to evaluate the potential biological activity of these newly synthesized 1,3-oxazepine derivatives [].

Relevance:

Although structurally distinct from the target compound "N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine," compounds [4-9] incorporate a pyrazolone moiety derived from the starting material, compound [] []. This connection to the pyrazolone family, which is closely related to pyrazoles, suggests that studying these derivatives could provide a broader understanding of the chemical behavior and potential biological activities associated with this class of heterocyclic compounds [].

Benzotriazoles (BTAZs)

Compound Description:

Benzotriazoles (BTAZs) are a class of heterocyclic compounds characterized by a benzene ring fused to a triazole ring []. The provided abstract discusses the misclassification of certain compounds as BTAZs in a previous study, emphasizing the importance of accurate chemical identification and classification for reliable scientific analysis [].

Relevance:

While structurally distinct from "N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine," which contains a pyrazole ring, benzotriazoles (BTAZs) belong to a related class of heterocyclic compounds. Both pyrazoles and triazoles are five-membered rings containing nitrogen atoms, with triazoles having three nitrogen atoms compared to two in pyrazoles []. This structural similarity highlights the importance of accurately classifying and studying related heterocyclic compounds to understand their unique properties and potential applications [].

Properties

Product Name

N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine

IUPAC Name

N,N,4,5-tetramethyl-6-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-2-amine

Molecular Formula

C23H24N6

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C23H24N6/c1-16-17(2)25-23(28(3)4)26-22(16)20-7-5-6-19(14-20)21-10-13-29(27-21)15-18-8-11-24-12-9-18/h5-14H,15H2,1-4H3

InChI Key

RMAAZMCXDWCHRC-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N=C1C2=CC=CC(=C2)C3=NN(C=C3)CC4=CC=NC=C4)N(C)C)C

Canonical SMILES

CC1=C(N=C(N=C1C2=CC=CC(=C2)C3=NN(C=C3)CC4=CC=NC=C4)N(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.